molecular formula C18H16N2O3S B227431 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide

Cat. No. B227431
M. Wt: 340.4 g/mol
InChI Key: XRBLNWAHYSXHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a serine/threonine protein kinase that plays a crucial role in various cellular processes.

Mechanism of Action

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes. Inhibition of GSK-3β has been shown to increase glycogen synthesis, promote cell survival, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β by this compound has been linked to increased glycogen synthesis, which could be beneficial in the treatment of diabetes. This compound has also been shown to promote cell survival and reduce inflammation, which could be beneficial in the treatment of various diseases such as Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. It can be used to study the role of GSK-3β in various cellular processes and disease states. However, this compound also has some limitations. It is not specific to GSK-3β and can inhibit other kinases. It can also have off-target effects, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide. One direction is to develop more specific inhibitors of GSK-3β that do not have off-target effects. Another direction is to study the role of GSK-3β in various disease states and develop therapies that target this enzyme. Finally, this compound could be used as a tool to study the role of GSK-3β in stem cell differentiation and regeneration.

Synthesis Methods

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide can be synthesized using a two-step procedure. The first step involves the reaction of 2-aminothiazoline with ethyl acrylate in the presence of a base to form 2-(2-ethoxycarbonylvinyl)thiazolidin-4-one. The second step involves the reaction of 2-(2-ethoxycarbonylvinyl)thiazolidin-4-one with N-phenylbenzamide in the presence of a base to form this compound.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit GSK-3β, which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been linked to the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer.

properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide

InChI

InChI=1S/C18H16N2O3S/c21-16-13-24-18(23)20(16)12-11-19(15-9-5-2-6-10-15)17(22)14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

XRBLNWAHYSXHAD-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)S1)CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C(=O)N(C(=O)S1)CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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